molecular formula C19H21F3N4O3S B2504108 N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 903269-91-0

N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

Katalognummer: B2504108
CAS-Nummer: 903269-91-0
Molekulargewicht: 442.46
InChI-Schlüssel: DDUGWHRQUWAYLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-methylcyclohexylcarbamoyl group and a 3-(trifluoromethyl)benzamide moiety. The 1,3,4-oxadiazole scaffold is widely recognized for its role in medicinal chemistry due to its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking . The trifluoromethyl group on the benzamide moiety likely improves lipophilicity and bioavailability, while the cyclohexylcarbamoyl substituent may contribute to membrane permeability and target specificity .

Eigenschaften

IUPAC Name

N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c20-19(21,22)13-6-4-5-12(9-13)17(28)23-10-16-25-26-18(29-16)30-11-15(27)24-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-11H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUGWHRQUWAYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of the oxadiazole intermediate with cyclohexyl isocyanate.

    Introduction of the Trifluoromethylbenzamide Moiety: This final step involves the coupling of the oxadiazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, such as:

  • SNB-19
  • OVCAR-8
  • NCI-H40

In vitro assays have shown promising results, with significant percent growth inhibition (PGI) against these cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory pathway, and compounds that inhibit its activity can potentially reduce inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic efficacy. The presence of the trifluoromethyl group and the oxadiazole moiety are believed to enhance the biological activity by improving lipophilicity and binding affinity to biological targets .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, derivatives similar to N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide were synthesized and tested for anticancer activity. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition .

Study 2: Molecular Docking Analysis

A separate study focused on using molecular docking techniques to predict the binding affinity of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide to various protein targets involved in cancer and inflammation. The findings suggested that modifications to the oxadiazole ring could lead to enhanced interactions with target proteins, paving the way for further optimization .

Wirkmechanismus

The mechanism of action of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is due to its ability to bind to the active site of the urease enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Impact on Bioactivity : The indole-containing compound (IC₅₀ = 0.427 μM) demonstrates higher potency compared to the target compound, suggesting that bulky aromatic groups like indole may enhance target binding affinity .

Sulfanyl vs. Sulfonamide Linkers : Compounds with sulfanyl-methyl groups (e.g., benzylsulfanyl) exhibit simpler synthetic pathways compared to sulfonamide derivatives, which may require additional steps for sulfamoyl group introduction .

Thiadiazole-Based Analogues

N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide replaces the oxadiazole ring with a thiadiazole system. However, its higher molecular weight (467.34 vs. ~480 for the target compound) may reduce solubility.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The presence of a trifluoromethyl group enhances resistance to oxidative metabolism, a critical advantage over non-fluorinated analogues .
  • Target Specificity : Cyclohexylcarbamoyl groups may improve selectivity for hydrophobic binding pockets, as observed in cyclohexane-containing kinase inhibitors .
  • Limitations : Lack of reported IC₅₀ values for the target compound limits direct efficacy comparisons.

Biologische Aktivität

N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C17_{17}H19_{19}F3_{3}N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 404.48 g/mol
  • CAS Number : 866042-11-7

The structure includes a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The oxadiazole ring is synthesized via cyclization reactions involving appropriate precursors such as hydrazides and isocyanates. The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide have shown antifungal activity against various strains, outperforming traditional antifungal agents like pyraclostrobin in certain assays .

CompoundActivity (%)Comparison
N-[...]84.4Better than pyraclostrobin (81.4%)
N-[...]80.8Comparable to pyraclostrobin
N-[...]57.7Moderate activity

Cytotoxicity Studies

Cytotoxicity assays conducted on human tumor cell lines have indicated that this compound may possess selective cytotoxic effects. For instance, compounds with similar structures were tested against various cancer cell lines, revealing IC50 values that suggest potential for further development in cancer therapies .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. The presence of the oxadiazole ring is believed to enhance the binding affinity to these targets due to its electron-withdrawing properties.

Case Studies

  • Zebrafish Embryo Toxicity Study :
    A study evaluated the toxicity of related benzamide derivatives in zebrafish embryos, revealing that certain modifications to the structure could mitigate toxicity while retaining biological efficacy . This highlights the potential for optimizing the compound for therapeutic use.
  • RET Kinase Inhibition :
    Research on structurally similar compounds has shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers. These findings suggest that N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide could be explored further for its kinase inhibitory properties .

Q & A

Q. What analytical approaches assess stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to simulated gastric fluid (pH 2) and serum (37°C) for 24h; analyze via HPLC .
  • Light/Heat Stress : Store at 40°C/75% RH or under UV light; monitor degradation products .
  • Cyclic Voltammetry : Evaluate redox stability in PBS buffer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.